3,5-Dichloro-4-(chlorodifluoromethoxy)aniline
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Overview
Description
3,5-Dichloro-4-(chlorodifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4Cl3F2NO and a molecular weight of 262.47 g/mol It is an aniline derivative characterized by the presence of two chlorine atoms and a chlorodifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(chlorodifluoromethoxy)aniline typically involves the reaction of 3,5-dichloroaniline with chlorodifluoromethane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(chlorodifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction Reactions: Reduction of the nitro group (if present) can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.
Major Products Formed:
Substitution: Formation of methoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3,5-Dichloro-4-(chlorodifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(chlorodifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation .
Comparison with Similar Compounds
- 3,5-Dichloro-4-(difluoromethoxy)aniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 2,6-Dichloroaniline
Comparison: 3,5-Dichloro-4-(chlorodifluoromethoxy)aniline is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to other dichloroanilines, this compound exhibits enhanced stability and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-dichloro-4-[chloro(difluoro)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F2NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVRKINBKPKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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